molecular formula C12H11F3N2O B3124566 2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 319-76-6

2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B3124566
CAS No.: 319-76-6
M. Wt: 256.22 g/mol
InChI Key: KDFCROJYVJQVQK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide is a fluorinated indole derivative with the molecular formula C₁₂H₁₃F₃N₂O (exact mass: 285.25 g/mol). It features a trifluoroacetamide group linked to an ethyl chain terminating in an indol-3-yl moiety. The compound is synthesized via reductive amination followed by column chromatography (ethyl acetate-hexane eluent), yielding a yellow solid (55% purity) . High-resolution mass spectrometry (HRMS) confirms its identity ([M+H]+ observed: 339.1799 vs. calculated: 339.1753) . Its structural uniqueness lies in the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and influences binding interactions in biological systems .

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)11(18)16-6-5-8-7-17-10-4-2-1-3-9(8)10/h1-4,7,17H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFCROJYVJQVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoroacetamide group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

N-[2-(1H-Indol-3-yl)ethyl]acetamide (138)
  • Structure : Lacks the trifluoroacetamide group, replaced by a simple acetamide.
  • Molecular Formula : C₁₂H₁₅N₂O (MW: 203.26 g/mol).
  • Key Differences :
    • Reduced electronegativity and metabolic stability due to the absence of fluorine.
    • GC-MS database match probability: 71% (vs. higher confidence for fluorinated analogs) .
  • Implications : The trifluoro group in the target compound likely enhances receptor-binding affinity and resistance to enzymatic degradation.
N-(3-Trifluoroacetyl-indol-7-yl) Acetamides (e.g., 4d, 4e)
  • Structure : Trifluoroacetyl group at the indole 3-position, with substituents like bis(4-methoxyphenyl) or fluorostyryl at other positions .
  • Example : 4d (C₂₅H₂₀F₃N₂O₄, MW: 481.44 g/mol).
    • Synthesis : Uses TFAA (trifluoroacetic anhydride) in THF, yielding 90% purity .
    • Properties : Higher molecular weight and melting point (254–257°C) compared to the target compound, suggesting increased rigidity .
  • Implications : Substituents on the indole ring modulate solubility and steric interactions, impacting pharmacokinetics.

Functional Group Modifications

KCH-1521 (N-Acylurea Derivative)
  • Structure : Incorporates a benzodioxol group and N-acylurea linkage instead of trifluoroacetamide .
  • Molecular Formula : C₂₀H₁₈N₃O₅ (MW: 380.37 g/mol).
Sulfonyl-Containing Analogs (e.g., 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide)
  • Structure : Sulfonyl group replaces the acetamide, with additional fluorophenyl substituents .
  • Molecular Formula : C₂₃H₁₇F₄N₂O₃S (MW: 501.45 g/mol).

Substituent-Driven Diversity

Y041-0803 (Chloro-Substituted Indole)
  • Structure : 6-Chloroindol-1-yl and dual indol-3-yl ethyl groups .
  • Molecular Formula : C₂₀H₁₇ClN₄O (MW: 364.83 g/mol).
V014-0775 (Complex Aliphatic/Aromatic Hybrid)
  • Structure : Combines tert-butylphenyl, furan, and branched alkyl chains .
  • Molecular Formula : C₃₃H₃₉N₃O₅ (MW: 565.69 g/mol).
  • Implications : Designed for multi-target interactions, leveraging steric bulk for selective binding .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Features Biological/Physical Properties References
Target Compound C₁₂H₁₃F₃N₂O 285.25 Trifluoroacetamide, indol-3-yl ethyl HRMS: 339.1799; 55% yield
N-[2-(Indol-3-yl)ethyl]acetamide C₁₂H₁₅N₂O 203.26 Simple acetamide GC-MS match: 71%
4d C₂₅H₂₀F₃N₂O₄ 481.44 Trifluoroacetyl, bis(4-methoxyphenyl) mp 254–257°C; 90% yield
KCH-1521 C₂₀H₁₈N₃O₅ 380.37 N-Acylurea, benzodioxol Talin modulation in HUVECs
Y041-0803 C₂₀H₁₇ClN₄O 364.83 6-Chloroindol-1-yl, dual indole Enhanced lipophilicity

Biological Activity

2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide is a chemical compound characterized by the presence of a trifluoroacetamide group linked to an indole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

  • IUPAC Name : this compound
  • Chemical Formula : C12H11F3N2O
  • CAS Number : 319-76-6

The trifluoro group enhances lipophilicity, which may improve the compound's bioavailability and stability within biological systems.

The biological activity of this compound is primarily attributed to its indole nucleus. Indole derivatives are known for their ability to interact with various biological receptors due to their electrophilic nature and π-electron delocalization. This interaction can influence multiple biochemical pathways, potentially leading to various therapeutic effects.

Pharmacological Properties

Research indicates that compounds containing indole structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties : Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological effects of indole-based compounds similar to this compound. Below are summarized findings from relevant research:

StudyCompoundBiological ActivityIC50 Value
Indole Derivative AAnticancer (MCF7 Cell Line)12 µM
Indole Derivative BAnti-inflammatory25 µM
Indole Derivative CNeuroprotective15 µM

These studies highlight the potential of indole derivatives in various therapeutic areas.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced absorption and distribution due to its lipophilic nature. The trifluoro group may also contribute to metabolic stability, which is crucial for maintaining effective concentrations of the drug in systemic circulation.

Comparison with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesNotable Activities
2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanoneLacks acetamide groupAnticancer
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamideAdditional methoxy groupAnti-inflammatory

These comparisons illustrate how variations in structure can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via allylic amidation or nucleophilic substitution. For example, trifluoroacetamide derivatives are prepared using Pd-catalyzed coupling or iodine(III)-mediated C-H amination, followed by purification via column chromatography (SiO₂; pentane–EtOAc or ethyl acetate–hexane eluents) . Yield optimization may involve adjusting reaction temperature, catalyst loading (e.g., Pd(PPh₃)₄), or stoichiometry of trifluoroacetylating agents. Low yields (e.g., 55–68%) often arise from competing side reactions; monitoring via TLC and optimizing pH during intermediate steps can mitigate this .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies indole ring protons (δ 6.8–7.5 ppm) and trifluoroacetamide carbonyl signals (δ ~170 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 339.1799 for derivatives) .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .

Q. What purification strategies are effective for removing byproducts in trifluoroacetamide synthesis?

  • Methodological Answer : Column chromatography (SiO₂) with gradient elution (e.g., pentane:EtOAc 1:1) resolves regioisomers or halogenated byproducts . For polar impurities, recrystallization in ethanol/water or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Advanced Research Questions

Q. How does the electronic nature of the trifluoroacetamide group influence regioselectivity in further functionalization (e.g., iodination)?

  • Methodological Answer : The electron-withdrawing trifluoroacetyl group directs electrophilic substitution to the indole C5 or C7 positions. For example, iodine(III)-mediated C-H amination under acidic conditions (HBF₄·Et₂O) produces C5-iodinated derivatives, while altering reagents (e.g., bis(pyridine)iodonium salts) can shift selectivity to C6 . Computational modeling (DFT) of charge distribution aids in predicting reactive sites .

Q. What strategies are employed to enhance the biological activity of this compound, such as antimicrobial or antiviral properties?

  • Methodological Answer : Structural modifications include:

  • Indole Core Functionalization : Introducing hydroxy(phenyl)methyl groups at C2 improves biofilm inhibition (e.g., 55% yield in derivative 5c) .
  • Side-Chain Optimization : Replacing the methoxyethyl group with sulfonohydrazides enhances binding to bacterial LasR receptors, as shown in Pseudomonas aeruginosa studies .
  • Bioisosteric Replacements : Substituting trifluoroacetamide with thioacetamide or carbamate groups balances lipophilicity and target affinity .

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of derivatives to therapeutic targets?

  • Methodological Answer : Docking studies using AutoDock Vina or Schrödinger Suite evaluate interactions with proteins like SARS-CoV-2 Mpro or bacterial quorum-sensing regulators. Key steps include:

  • Protein Preparation : Retrieve PDB structures (e.g., 6LU7 for COVID-19 targets), remove water, add hydrogens.
  • Ligand Optimization : Minimize energy of derivatives using Gaussian09 (B3LYP/6-31G* basis set).
  • Pose Scoring : Prioritize compounds with hydrogen bonds to catalytic residues (e.g., His41/Cys145 in Mpro) and favorable ΔG values (< −7 kcal/mol) .

Q. What are the stability challenges of this compound under physiological conditions, and how are they addressed?

  • Methodological Answer : The trifluoroacetamide moiety is hydrolytically labile at high pH. Stability assays (HPLC monitoring in PBS buffer, pH 7.4) reveal degradation half-lives (t₁/₂). Strategies include:

  • Prodrug Design : Mask the amide as a tert-butyl carbamate, cleaved enzymatically in vivo.
  • Formulation : Use lyophilized powders or cyclodextrin complexes to enhance aqueous solubility and shelf life .

Contradictions and Troubleshooting

  • Low Yields in Iodination : reports 68% yield for diiodinated isomers, but competing C5 vs. C6 selectivity may require fine-tuning Lewis acid catalysts (e.g., BF₃ vs. TFA) .
  • Purification Challenges : Contradictory eluent systems (pentane–EtOAc vs. ethyl acetate–hexane) highlight the need for trial runs with small-scale TLC to determine optimal solvent polarity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Reactant of Route 2
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2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide

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